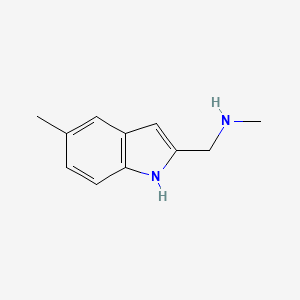

N-Methyl-1-(5-methyl-1H-indol-2-YL)-methanamine

説明

N-Methyl-1-(5-methyl-1H-indol-2-YL)-methanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(5-methyl-1H-indol-2-YL)-methanamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-methylindole.

N-Methylation: The indole nitrogen is methylated using methyl iodide in the presence of a base such as potassium carbonate.

Formylation: The methylated indole is then formylated using formaldehyde under acidic conditions to introduce the methanamine group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.

化学反応の分析

Types of Reactions

N-Methyl-1-(5-methyl-1H-indol-2-YL)-methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the methanamine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the methanamine group.

Substitution: Substituted indole derivatives.

科学的研究の応用

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that indole derivatives, including N-Methyl-1-(5-methyl-1H-indol-2-yl)-methanamine, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate effective activities against HeLa, MCF-7, and HT-29 cancer cells, suggesting potential as anti-cancer agents . The mechanism often involves inducing apoptosis and disrupting cellular processes such as tubulin polymerization, making these compounds candidates for further development in cancer therapy.

Antimicrobial Properties

The compound's structural characteristics lend themselves to antimicrobial applications. Derivatives of indole have been explored for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. For example, specific analogues have been identified with low minimum inhibitory concentrations (MIC), indicating their potential as novel antimicrobial agents . The exploration of these compounds could lead to the development of new treatments for resistant bacterial infections.

Synthesis and Structural Studies

Synthetic Utility

this compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create a wide array of functionalized indole derivatives. This is particularly valuable in the pharmaceutical industry where diverse chemical scaffolds are necessary for drug discovery .

Crystal Structure Analysis

Recent studies have employed techniques such as crystal structure determination and Hirshfeld surface analysis to understand the molecular interactions and packing of this compound derivatives. Such analyses reveal insights into the compound's stability and potential interactions with biological targets, which are crucial for predicting its behavior in biological systems .

Case Studies

作用機序

The mechanism of action of N-Methyl-1-(5-methyl-1H-indol-2-YL)-methanamine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in the body.

Pathways Involved: It may modulate signaling pathways related to neurotransmission, cell growth, or apoptosis.

類似化合物との比較

Similar Compounds

- N-Methyl-1H-indole-2-methanamine

- 5-Methyl-1H-indole-2-methanamine

- N-Methyl-1-(5-bromo-1H-indol-2-YL)-methanamine

Uniqueness

N-Methyl-1-(5-methyl-1H-indol-2-YL)-methanamine is unique due to the presence of both the N-methyl and 5-methyl groups, which may confer distinct chemical and biological properties compared to other indole derivatives.

生物活性

N-Methyl-1-(5-methyl-1H-indol-2-YL)-methanamine, a compound featuring an indole structure, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to a class of indole derivatives known for their bioactive properties. The indole moiety is structurally similar to serotonin, suggesting potential neuroactive effects. Its chemical formula is , which allows it to interact with various biological targets.

Target Interactions:

this compound interacts with several key biological molecules:

- Monoamine Oxidase (MAO): It has been shown to inhibit MAO activity, which is crucial for the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially affecting mood and behavior.

- Serotonin Receptors: The compound may act as an agonist at serotonin receptors, influencing various signaling pathways involved in mood regulation and anxiety .

Biochemical Pathways:

The compound influences multiple biochemical pathways, including:

- Antioxidant Activity: Indole derivatives are known for their antioxidant properties, which can mitigate oxidative stress in cells.

- Anticancer Effects: Preliminary studies indicate that this compound may induce apoptosis in cancer cells through cell cycle arrest mechanisms .

Pharmacokinetics

Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are essential for understanding the compound's therapeutic potential:

- Absorption: The indole structure may enhance lipophilicity, facilitating better absorption in biological systems.

- Metabolism: Interaction with metabolic enzymes like MAO suggests that the compound may undergo significant metabolic transformation before exerting its effects.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies

-

Neuropharmacological Studies:

A study investigated the effects of this compound on animal models of depression. Results indicated significant improvements in depressive behaviors, correlating with increased serotonin levels. -

Anticancer Research:

In vitro studies demonstrated that the compound effectively induced apoptosis in human leukemia cell lines at micromolar concentrations. Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells . -

Microbial Inhibition:

The compound was screened against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited moderate inhibitory activity, suggesting potential as a novel antimicrobial agent .

特性

IUPAC Name |

N-methyl-1-(5-methyl-1H-indol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8-3-4-11-9(5-8)6-10(13-11)7-12-2/h3-6,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKIZRJIBLXHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629555 | |

| Record name | N-Methyl-1-(5-methyl-1H-indol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883538-47-4 | |

| Record name | N-Methyl-1-(5-methyl-1H-indol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。